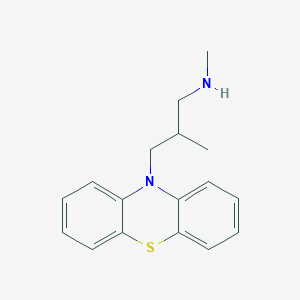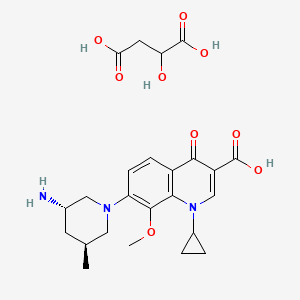
N-Mal-N-bis(PEG2-NHS ester)
Overview
Description
N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters . The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of N-Mal-N-bis(PEG2-NHS ester) involves the use of maleimide NHS esters . These esters can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
N-Mal-N-bis(PEG2-NHS ester) has a molecular formula of C29H38N4O15 and a molecular weight of 682.6 g/mol . It contains a maleimide group and two NHS ester groups .Chemical Reactions Analysis
The NHS esters in N-Mal-N-bis(PEG2-NHS ester) can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG2-NHS ester) has a molecular weight of 682.6 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
1. Drug Delivery and Anticancer Effect
N-Mal-N-bis(PEG2-NHS ester) is used in the formulation of drug delivery systems, particularly in conjugation with anticancer drugs. For example, paclitaxel, a poorly soluble anticancer drug, has been covalently conjugated with bis(PEG) polymer to enhance its solubility and cytotoxicity. Studies have shown a significant increase in cytotoxicity when paclitaxel is conjugated with dendrimer-succinic acid, demonstrating the potential of nanosized dendritic polymer conjugates as effective drug carriers (Khandare et al., 2006).
2. Peptide Synthesis
N-Mal-N-bis(PEG2-NHS ester) and similar compounds are employed as coupling agents in peptide synthesis. A method using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis has been described, enabling reactions under mild conditions without additional acid/base requirements (Huang & Feng, 2016).
3. Biomedical Engineering
In biomedical engineering, N-Mal-N-bis(PEG2-NHS ester) plays a role in the development of hydrogels for cell encapsulation and implantation. Hydrogels formed by oxo-ester mediated native chemical ligation (OMNCL) involve N-hydroxysuccinimide (NHS) activated oxo-esters for rapid formation at physiologic pH, suitable for in-vivo applications like wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
4. Immunoglobulin-Based Therapeutics
The compound is also used in the engineering of erythrocyte membranes for the display of antibodies, enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while diminishing side effects. This involves functionalizing homobifunctional poly(ethylene glycol) with N-hydrosuccinidyl ester (NHS-PEG-NHS) (Ji et al., 2019).
5. Analytical Methods in Biopharmaceuticals
N-Mal-N-bis(PEG2-NHS ester) is integral in the analytical methods for qualifying and quantifying PEG and PEGylated biopharmaceuticals. This includes the use of N-hydroxysuccinimide (NHS) esters in the PEGylation process, improving bioavailability and reducing immunogenicity of peptides or proteins (Crafts et al., 2016).
Mechanism of Action
Target of Action
N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including cellular signaling, gene expression, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS esters of N-Mal-N-bis(PEG2-NHS ester) label the primary amines (-NH2) of proteins and other amine-containing molecules . Then, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively tagging the target molecule for further interactions or modifications.
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG2-NHS ester) are primarily related to protein degradation. As a PROTAC linker, the compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of this process can vary widely depending on the specific target protein being degraded, potentially influencing a broad range of cellular functions.
Pharmacokinetics
The compound is soluble in dmso, dcm, and dmf , which suggests it may have good bioavailability
Result of Action
The primary result of N-Mal-N-bis(PEG2-NHS ester)'s action is the selective degradation of target proteins . By labeling these proteins and directing them towards the ubiquitin-proteasome system, the compound can influence cellular processes in a highly specific manner. The exact molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-NHS ester) can be influenced by various environmental factors. For instance, the compound’s reactivity towards thiols is pH-dependent, with optimal activity occurring between pH 6.5 and 7.5 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Mal-N-bis(PEG2-NHS ester) plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The maleimide group of N-Mal-N-bis(PEG2-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Mal-N-bis(PEG2-NHS ester) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The maleimide group of N-Mal-N-bis(PEG2-NHS ester) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSJZLGALHIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)












